molecular formula C17H20O6 B12770281 Mycophenolic acid lactone, (R)- CAS No. 1322681-38-8

Mycophenolic acid lactone, (R)-

Cat. No.: B12770281
CAS No.: 1322681-38-8
M. Wt: 320.3 g/mol
InChI Key: GNWIDHOJWGSPTK-QGZVFWFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid lactone, ®-, typically involves the lactonization of mycophenolic acid. This can be achieved through microbial modification, where selected microorganisms induce lactonization by oxygenating the 3′-methyl group . The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the lactone.

Industrial Production Methods: Industrial production of mycophenolic acid lactone, ®-, involves large-scale fermentation processes using Penicillium species. The fermentation broth is then subjected to extraction and purification steps to isolate the lactone form. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Mycophenolic acid lactone, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products: The major products formed from these reactions include various lactones, alcohols, aldehydes, and ketones. These products are often characterized using spectroscopic methods such as NMR and mass spectrometry .

Scientific Research Applications

Mycophenolic acid lactone, ®-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of mycophenolic acid lactone, ®-, involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The lactone form may exhibit enhanced binding affinity and selectivity towards IMPDH, contributing to its potent immunosuppressive effects.

Comparison with Similar Compounds

Uniqueness: Mycophenolic acid lactone, ®-, is unique due to its specific lactone structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts.

Properties

CAS No.

1322681-38-8

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

7-hydroxy-5-methoxy-4-methyl-6-[2-[(2R)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m1/s1

InChI Key

GNWIDHOJWGSPTK-QGZVFWFLSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC[C@@]3(CCC(=O)O3)C)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O

Origin of Product

United States

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